

4-Methoxybenzo[d]oxazole-2(3H)-thione

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzo[d]oxazole-2(3H)-thione

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An In-depth Technical Guide to 4-Methoxybenzo[d]oxazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **4-Methoxybenzo[d]oxazole-2(3H)-thione**. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data, a proposed synthesis protocol based on established methodologies for analogous compounds, and an analysis of the potential biological significance of this molecule by examining the activities of the broader benzoxazolethione chemical class. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of **4-Methoxybenzo[d]oxazole-2(3H)-thione** in medicinal chemistry and drug discovery.

Molecular Structure and Formula

4-Methoxybenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound featuring a benzoxazole core structure. This core consists of a benzene ring fused to an oxazole ring. The molecule is further characterized by a methoxy group ($-OCH_3$) substituted at the 4-position of

the benzene ring and a thione group (=S) at the 2-position of the oxazole ring. The presence of the thione group leads to tautomerism, allowing the compound to exist in equilibrium with its thiol form, 4-methoxybenzo[d]oxazole-2-thiol.

Molecular Formula: $C_8H_7NO_2S$ [\[1\]](#)[\[2\]](#)

Chemical Structure:

Caption: Molecular Structure of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

Physicochemical Properties

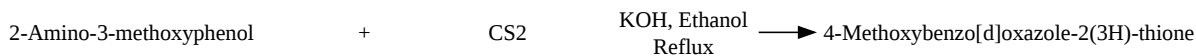
Detailed experimental data for **4-Methoxybenzo[d]oxazole-2(3H)-thione** are not readily available in the scientific literature. The following table summarizes key identifiers and predicted physicochemical properties from various chemical databases.

Property	Value	Source
CAS Number	1246471-39-5	[1] [2]
Molecular Weight	181.21 g/mol	[1]
Boiling Point (Predicted)	289.4 ± 42.0 °C	[3]
Density (Predicted)	1.40 ± 0.1 g/cm ³	[3]
pKa (Predicted)	10.0 ± 0.20	[3]

Experimental Protocols: Proposed Synthesis

A specific experimental protocol for the synthesis of **4-Methoxybenzo[d]oxazole-2(3H)-thione** is not explicitly detailed in the reviewed literature. However, a general and well-established method for the synthesis of 2-mercaptobenzoxazoles involves the cyclization of a 2-aminophenol derivative with carbon disulfide in the presence of a base.[\[4\]](#)[\[5\]](#) Based on this, a plausible synthetic route for **4-Methoxybenzo[d]oxazole-2(3H)-thione** is proposed, starting from 2-amino-3-methoxyphenol.

Reaction Scheme:



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Caption: Proposed synthesis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

Detailed Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methoxyphenol (1 equivalent).
- **Solvent and Base Addition:** Add absolute ethanol to dissolve the starting material, followed by the addition of potassium hydroxide (1.1 equivalents).
- **Reagent Addition:** To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
- **Acidification:** Acidify the mixture with a dilute solution of hydrochloric acid until a precipitate is formed.
- **Isolation and Purification:** Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectral Data (Predicted and Analog-Based)

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for **4-Methoxybenzo[d]oxazole-2(3H)-thione** has been found in the literature. However, based on the analysis of related benzoxazole derivatives, the following characteristic spectral features can be anticipated:

- ^1H NMR: The spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
- ^{13}C NMR: The spectrum would display signals for the carbon atoms of the benzoxazole core, the methoxy carbon, and a characteristic signal for the thione carbon ($\text{C}=\text{S}$).
- IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, $\text{C}=\text{S}$ stretching, C-O-C stretching of the ether and the oxazole ring, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (181.21 g/mol).

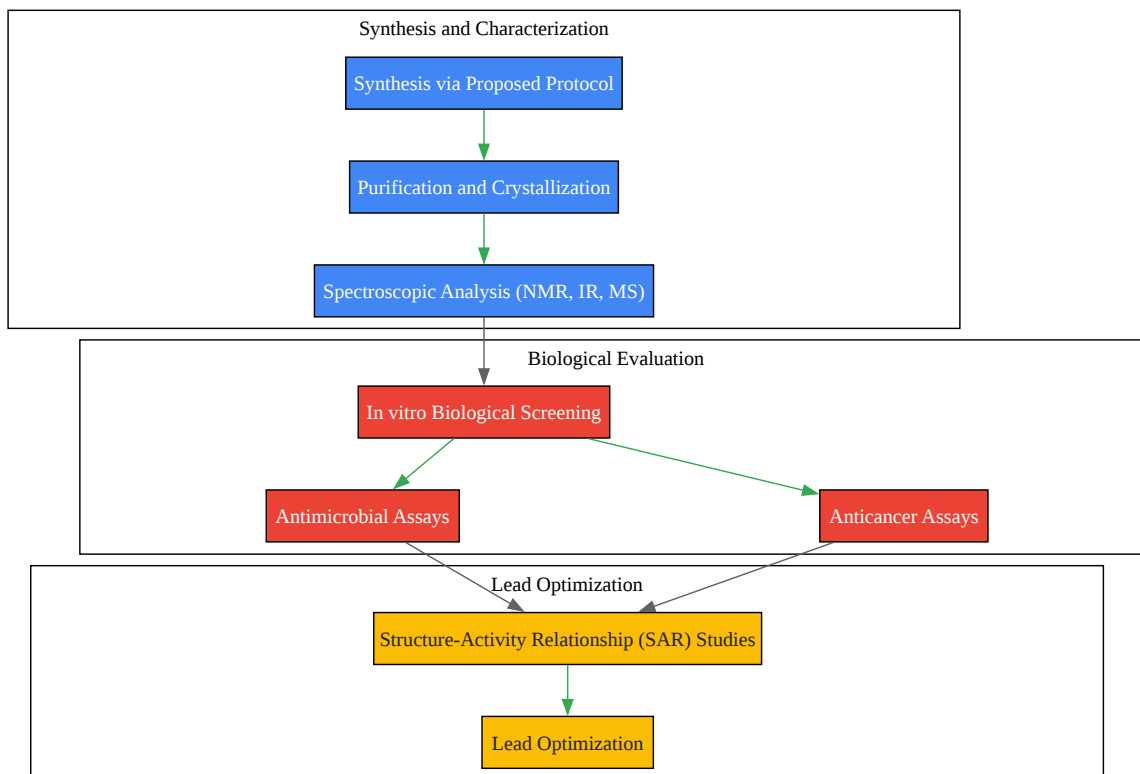
Biological Activity and Potential Applications

While there is no specific biological data available for **4-Methoxybenzo[d]oxazole-2(3H)-thione**, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.^{[6][7]} Derivatives of benzoxazole have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties.^{[1][6][8]}

The thione moiety at the 2-position of the benzoxazole ring is also a common feature in biologically active molecules. 2-Mercaptobenzoxazole derivatives have been investigated for their potential as multi-kinase inhibitors and antimicrobial agents.^[3] The presence of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. Therefore, **4-Methoxybenzo[d]oxazole-2(3H)-thione** represents an interesting candidate for biological screening and further investigation in drug discovery programs.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the further investigation of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.



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Caption: Workflow for the investigation of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

Conclusion

4-Methoxybenzo[d]oxazole-2(3H)-thione is a heterocyclic compound with a molecular formula of $C_8H_7NO_2S$. While specific experimental data is scarce, its synthesis can be reasonably proposed based on established methods for related compounds. The benzoxazolethione scaffold is a promising pharmacophore, suggesting that this molecule may possess interesting biological activities. This technical guide provides a solid foundation for researchers to initiate further studies, including its synthesis, full characterization, and comprehensive biological evaluation, to unlock its potential in the field of drug discovery.

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- To cite this document: BenchChem. [4-Methoxybenzo[d]oxazole-2(3H)-thione molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581793#4-methoxybenzo-d-oxazole-2-3h-thione-molecular-structure-and-formula>]

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